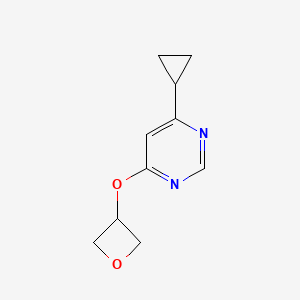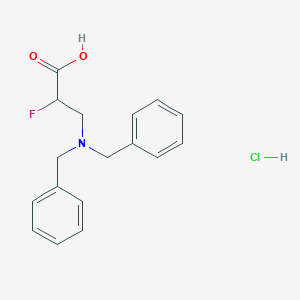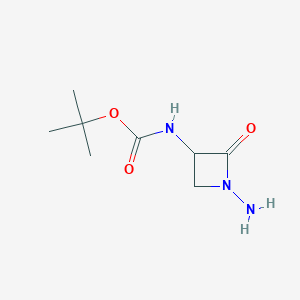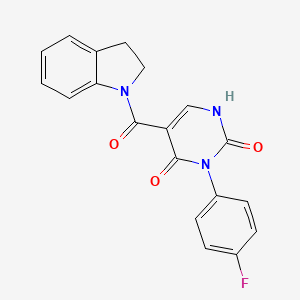![molecular formula C22H29N3O B2977052 N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]-4-phenylbutanamide CAS No. 2415631-54-6](/img/structure/B2977052.png)
N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]-4-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]-4-phenylbutanamide, also known as MP-10, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 belongs to the class of piperidine derivatives and has been reported to exhibit potent analgesic and anti-inflammatory properties.
作用机制
The exact mechanism of action of N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]-4-phenylbutanamide is not fully understood. However, studies have suggested that this compound may act as a selective agonist of the mu-opioid receptor, which is known to play a key role in pain modulation. This compound may also act as an inhibitor of the pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta), which are involved in the pathogenesis of chronic pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent analgesic and anti-inflammatory properties in animal models of pain and inflammation. This compound has also been shown to reduce neuropathic pain and hyperalgesia. In addition, this compound has been reported to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
The advantages of using N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]-4-phenylbutanamide in lab experiments include its potent analgesic and anti-inflammatory properties, low toxicity, and good pharmacokinetic properties. However, the limitations of using this compound in lab experiments include the need for further studies to fully understand its mechanism of action and potential side effects.
未来方向
For N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]-4-phenylbutanamide research include further studies to fully understand its mechanism of action and potential side effects. In addition, studies are needed to evaluate the efficacy of this compound in human clinical trials for the treatment of chronic pain and inflammation. Further research is also needed to evaluate the potential of this compound as a therapeutic agent for other diseases, such as cancer and neurodegenerative disorders.
Conclusion
In conclusion, this compound is a novel synthetic compound that exhibits potent analgesic and anti-inflammatory properties. This compound has been extensively studied for its potential therapeutic applications in the treatment of chronic pain and inflammation. Further research is needed to fully understand its mechanism of action and potential side effects, and to evaluate its efficacy in human clinical trials. This compound has the potential to be a promising therapeutic agent for the treatment of chronic pain and inflammation, and further research is needed to fully explore its therapeutic potential.
合成方法
The synthesis of N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]-4-phenylbutanamide involves several steps, including the reaction of 4-methylpyridine-2-carboxylic acid with 4-piperidone, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting amine with 4-phenylbutyric acid chloride to yield this compound.
科学研究应用
N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]-4-phenylbutanamide has been extensively studied for its potential therapeutic applications in the treatment of chronic pain and inflammation. Several studies have reported that this compound exhibits potent analgesic and anti-inflammatory properties in animal models of pain and inflammation. This compound has also been shown to be effective in reducing neuropathic pain and hyperalgesia.
属性
IUPAC Name |
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-18-16-21(10-13-23-18)25-14-11-20(12-15-25)17-24-22(26)9-5-8-19-6-3-2-4-7-19/h2-4,6-7,10,13,16,20H,5,8-9,11-12,14-15,17H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWZSWISILVMGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Methoxy-2-oxoethyl)amino]-4-oxobutanoic acid](/img/structure/B2976972.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chloro-3-nitrobenzoate](/img/structure/B2976975.png)
![methyl 4-(2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2976979.png)

![2-(4-(Pyridin-4-ylmethyl)phenyl)-4,4a,5,5a,6,6a-hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B2976982.png)
![8-(2,5-dimethylphenyl)-3-hexyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2976984.png)
![2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2976985.png)
![4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B2976987.png)
![N-Methyl-4-[4-(prop-2-enoylamino)benzoyl]morpholine-2-carboxamide](/img/structure/B2976988.png)

